molecular formula C12H11ClN2O B2380656 2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one CAS No. 219865-62-0

2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one

Cat. No.: B2380656
CAS No.: 219865-62-0
M. Wt: 234.68
InChI Key: JCDUVAYRRREIDS-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one is a heterocyclic compound that features a pyridazine ring substituted with a chlorophenylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one typically involves the reaction of 4-chlorobenzyl chloride with 6-methylpyridazin-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Chlorophenyl)methyl]-3-methylpyridazin-6-one: Similar structure but with different substitution pattern.

    2-[(4-Chlorophenyl)methyl]-6-methylpyrimidin-4-one: Contains a pyrimidine ring instead of a pyridazine ring.

    2-[(4-Chlorophenyl)methyl]-6-methylpyrazin-3-one: Contains a pyrazine ring instead of a pyridazine ring.

Uniqueness

2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one is unique due to its specific substitution pattern on the pyridazine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-9-2-7-12(16)15(14-9)8-10-3-5-11(13)6-4-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDUVAYRRREIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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